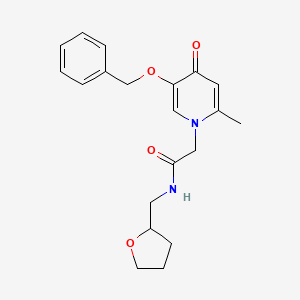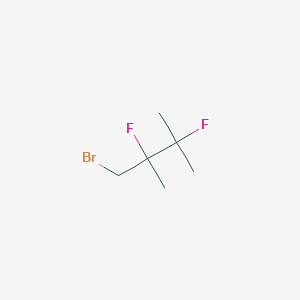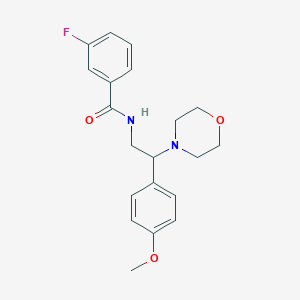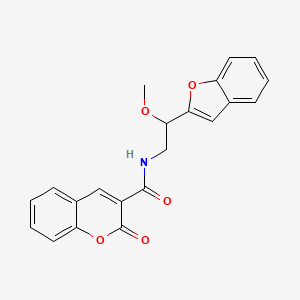
2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide" is a synthetic molecule with potential applications in various scientific fields. It features a unique structure that includes a benzyloxy group attached to a pyridinone core, and an acetamide moiety linked to a tetrahydrofuran ring. This molecular arrangement contributes to its distinctive chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthesis. The key steps include the formation of the pyridinone core, introduction of the benzyloxy group, and final coupling with the acetamide derivative.
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriately substituted precursors.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxypyridinone under basic conditions.
Coupling with Acetamide Derivative: The final step involves the reaction of the intermediate with a tetrahydrofuran-2-carboxylic acid, followed by amidation to yield the target compound.
Industrial Production Methods
The large-scale production of this compound would likely follow similar synthetic routes, but with optimizations for yield, purity, and cost-efficiency. Advanced techniques such as continuous flow synthesis and catalytic processes could be employed to enhance scalability and reduce environmental impact.
Types of Reactions It Undergoes
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or peroxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into amines or alcohol derivatives.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions Used in These Reactions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Conditions typically involve strong bases (e.g., sodium hydride, NaH) or nucleophiles (e.g., thiols, amines).
Major Products Formed From These Reactions
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: New compounds with various functional groups replacing the benzyloxy moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery.
Biology: Due to its structural features, it may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a potential candidate for pharmacological studies.
Medicine: Research may explore its use as a therapeutic agent, particularly if it demonstrates significant bioactivity in preclinical studies.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions, given its unique chemical properties.
Mechanism of Action
The compound's mechanism of action would depend on its interaction with specific molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby blocking its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Chemical Interaction: Participating in redox reactions that alter cellular oxidative states, influencing various biochemical processes.
Comparison with Similar Compounds
2-(5-(benzyloxy)-2-methylpyridin-4-yl)-acetamide.
5-benzyloxy-2-methyl-4-oxo-1,4-dihydropyridine derivatives.
Comparison:
Compared to its analogs, "2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide" features a unique combination of functional groups, enhancing its potential interactions and reactivity. The presence of the tetrahydrofuran ring provides additional sites for hydrogen bonding, potentially increasing its biological activity and affinity for molecular targets. The benzyloxy and pyridinone moieties contribute to its overall stability and reactivity, setting it apart from similar compounds in its class.
So there you have it—a deep dive into the molecular wonder that is "this compound". Let me know if this tickles your curiosity further!
Properties
IUPAC Name |
2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-10-18(23)19(26-14-16-6-3-2-4-7-16)12-22(15)13-20(24)21-11-17-8-5-9-25-17/h2-4,6-7,10,12,17H,5,8-9,11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEGTIUEOZTGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2CCCO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine dihydrochloride](/img/structure/B2475465.png)
![N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2475467.png)
![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)
![1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2475470.png)
![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone](/img/structure/B2475473.png)
![methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2475476.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)

![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)
